molecular formula C9H6ClF3O5S B1398085 Methyl 5-chloro-2-(trifluoromethylsulfonyloxy)benzoate CAS No. 494210-98-9

Methyl 5-chloro-2-(trifluoromethylsulfonyloxy)benzoate

Cat. No.: B1398085
CAS No.: 494210-98-9
M. Wt: 318.65 g/mol
InChI Key: IAQWISLAHGFNCH-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-(trifluoromethylsulfonyloxy)benzoate is a chemical intermediate of significant interest in organic and medicinal chemistry research. This benzoate ester, featuring both chloro and trifluoromethanesulfonyloxy (triflate) substituents on the aromatic ring, is designed for use in laboratory settings to facilitate the synthesis of more complex molecules. The presence of the triflate group is particularly valuable, as it serves as an excellent leaving group in cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig animations, enabling the construction of carbon-carbon and carbon-heteroatom bonds critical for developing novel compounds . Researchers can leverage this chemical intermediate to explore the creation of benzo-fused heterocyclic derivatives, which are prominent scaffolds in compounds being investigated for their agonist activity against receptors like GPR120, a target for metabolic disorders such as type 2 diabetes and obesity . The structural features of this compound—including the electron-withdrawing chlorine and the versatile triflate group—make it a valuable precursor for constructing molecular libraries aimed at drug discovery. The compound is presented with high purity and is intended for research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

methyl 5-chloro-2-(trifluoromethylsulfonyloxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O5S/c1-17-8(14)6-4-5(10)2-3-7(6)18-19(15,16)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQWISLAHGFNCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10732623
Record name Methyl 5-chloro-2-[(trifluoromethanesulfonyl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10732623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494210-98-9
Record name Methyl 5-chloro-2-[(trifluoromethanesulfonyl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10732623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Preparation: Methyl 5-chlorosalicylate or Methyl 5-chloro-2-hydroxybenzoate

  • Synthesis of methyl 5-chlorosalicylate can be achieved by esterification of 5-chlorosalicylic acid with methanol, typically under acidic conditions or by using anhydrous potassium carbonate as a base in acetone, followed by methylation steps if necessary.
Step Reagents/Conditions Outcome Yield (%)
Esterification 5-chlorosalicylic acid + methanol + acid catalyst or K2CO3/acetone reflux Methyl 5-chlorosalicylate Up to 95%
  • Alternatively, methyl 5-chloro-2-methoxybenzoate can be prepared by methylation of methyl 5-chlorosalicylate using dimethyl sulfate and sodium hydroxide in acetone.

Introduction of the Trifluoromethylsulfonyl Group

  • The triflyl group is introduced via reaction of the phenolic hydroxyl group with trifluoromethanesulfonic anhydride (triflic anhydride) under anhydrous conditions, typically in the presence of a base such as pyridine or triethylamine to neutralize the generated triflic acid.

  • Typical reaction conditions:

    • Solvent: Anhydrous dichloromethane or similar inert solvent.
    • Temperature: 0°C to room temperature to control reactivity and avoid side reactions.
    • Stoichiometry: Slight excess of triflic anhydride to ensure complete conversion.
  • This reaction converts the hydroxyl group at the 2-position into the trifluoromethylsulfonyloxy substituent, yielding methyl 5-chloro-2-(trifluoromethylsulfonyloxy)benzoate.

Step Reagents/Conditions Outcome Notes
Triflylation Methyl 5-chlorosalicylate + triflic anhydride + base (e.g., pyridine) This compound Anhydrous, low temperature

Reaction Monitoring and Purification

  • Monitoring: Reaction progress is typically monitored by chromatographic methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to confirm complete conversion and purity.

  • Purification: The final product is purified by standard organic techniques:

    • Extraction and washing to remove inorganic salts and unreacted reagents.
    • Column chromatography or recrystallization to isolate the pure triflylated ester.
    • Distillation under reduced pressure may be used if the compound is sufficiently volatile.

Summary Table of Key Preparation Steps

Step No. Reaction Step Reagents/Conditions Yield/Notes
1 Esterification of 5-chlorosalicylic acid Methanol, acid catalyst or K2CO3/acetone reflux Up to 95%
2 Methylation (optional) Dimethyl sulfate, NaOH, acetone reflux ~66% yield for methoxy derivative
3 Triflylation Triflic anhydride, pyridine, DCM, 0°C to RT High yield, anhydrous conditions
4 Purification Extraction, chromatography, recrystallization High purity product

Chemical Reactions Analysis

Methyl 5-chloro-2-(trifluoromethylsulfonyloxy)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonyl group is replaced by other nucleophiles.

    Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.

    Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, where it acts as a coupling partner to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Methyl 5-chloro-2-(trifluoromethylsulfonyloxy)benzoate serves as a valuable reagent in organic synthesis. It participates in:

  • Nucleophilic Substitution Reactions : The trifluoromethanesulfonyl group can be replaced by various nucleophiles, allowing the formation of diverse derivatives.
  • Coupling Reactions : It is utilized in coupling reactions, such as the Suzuki–Miyaura reaction, to create carbon-carbon bonds. This application is particularly significant in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The unique structural features of this compound make it a candidate for drug development. Its derivatives are explored for potential biological activities, although specific applications in medicinal contexts remain less documented. Research indicates that compounds with similar trifluoromethyl groups can exhibit enhanced biological activity, making this compound a potential lead for further exploration .

Material Science

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its ability to act as a reactive intermediate allows for the development of new materials with tailored properties.

Case Studies

Several studies highlight the applications of this compound:

  • Synthesis of Novel Anti-Tumor Agents : Research has demonstrated that derivatives synthesized using this compound exhibit significant antiproliferative activity against various cancer cell lines. For example, one study found that specific derivatives showed IC50 values indicating effective inhibition of tumor cell growth .
  • Development of Specialty Chemicals : Industrial case studies showcase its use in synthesizing specialty chemicals that require precise functionalization. The ability to introduce trifluoromethanesulfonyl groups into larger frameworks has led to advancements in material properties and performance .

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-(trifluoromethylsulfonyloxy)benzoate involves its ability to act as a reactive intermediate in various chemical reactions. The trifluoromethanesulfonyl group is highly electron-withdrawing, making the compound reactive towards nucleophiles. This reactivity is harnessed in coupling reactions and other synthetic transformations.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogs
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Methyl 5-chloro-2-(trifluoromethylsulfonyloxy)benzoate (Target) -Cl (C5), -OSO₂CF₃ (C2) C₉H₆ClF₃O₅S ~318.6* Trifluoromethylsulfonate ester, chloro
Methyl 5-chloro-2-((fluorosulfonyl)oxy)benzoate (1d) -Cl (C5), -OSO₂F (C2) C₈H₆ClFO₅S 276.64 Fluorosulfonate ester, chloro
Methyl 2,5-bis(trifluoromethylsulfonyloxy)benzoate -OSO₂CF₃ (C2, C5) C₁₀H₆F₆O₈S₂ 432.27 Dual trifluoromethylsulfonate esters
Methyl 5-chloro-2-(3,3-dimethylbut-1-ynyl)benzoate -Cl (C5), -C≡C-C(CH₃)₂ (C2) C₁₄H₁₅ClO₂ 250.72 Alkyne, chloro
Methyl 5-chloro-2-[N-(3-ethoxycarbonylpropyl)-4-methylbenzenesulfonamido]benzoate -Cl (C5), -NHSO₂C₆H₄CH₃ (C2), -COOEt (side chain) C₂₁H₂₄ClNO₆S 453.92 Sulfonamido, ethoxycarbonyl, chloro
Methyl 5-fluoro-2-(trifluoromethyl)benzoate -F (C5), -CF₃ (C2) C₉H₆F₄O₂ 222.14 Trifluoromethyl, fluoro

*Estimated based on analogs.

Key Observations:
  • Electron-Withdrawing Effects : The trifluoromethylsulfonyloxy group (-OSO₂CF₃) in the target compound is more electron-withdrawing than fluorosulfonyloxy (-OSO₂F) in 1d , enhancing its reactivity in electrophilic substitutions .
  • Functional Group Diversity : Sulfonamido and alkyne substituents in analogs (e.g., ) introduce distinct reactivity profiles, such as hydrogen bonding (sulfonamido) or participation in click chemistry (alkyne).

Physicochemical Properties

Key Observations:
  • Physical State : Sulfonate esters (e.g., target and 1d ) are often oils, while sulfonamido derivatives crystallize due to hydrogen bonding .
  • Synthesis Efficiency : High yields (80–97%) are achievable for sulfonate esters and alkynes, suggesting robust synthetic routes for the target compound .

Biological Activity

Overview

Methyl 5-chloro-2-(trifluoromethylsulfonyloxy)benzoate, with the molecular formula C9H6ClF3O5SC_9H_6ClF_3O_5S and a molecular weight of 318.65 g/mol, is a chemical compound recognized for its potential biological activities. This compound features a trifluoromethanesulfonyl group, which enhances its reactivity and applicability in various chemical reactions and potential medicinal applications.

The compound is synthesized through the reaction of 5-chloro-2-hydroxybenzoic acid with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. This synthesis method is crucial for producing high-purity compounds for biological testing and applications.

The biological activity of this compound is primarily attributed to its ability to act as a reactive intermediate in various biochemical pathways. The electron-withdrawing nature of the trifluoromethanesulfonyl group makes the compound reactive towards nucleophiles, facilitating various substitution reactions that could lead to biological effects.

Anti-Cancer Properties

Research into related compounds has shown that certain benzoate derivatives can inhibit cancer cell proliferation by interfering with microtubule dynamics or inducing apoptosis. The mechanism often involves the stabilization of microtubules, which is critical during cell division. Given this context, this compound may warrant investigation for similar anti-cancer properties.

Case Studies

  • Antimicrobial Efficacy :
    • A study on the structure-activity relationship (SAR) of benzoates revealed that modifications at specific positions can enhance antimicrobial activity against Staphylococcus aureus and Escherichia coli. This compound could be evaluated similarly to determine its efficacy against these pathogens.
  • Cancer Cell Line Testing :
    • In vitro assays using cancer cell lines have demonstrated that certain benzoate derivatives can significantly reduce cell viability. Future research could involve testing this compound against various cancer cell lines to assess its potential as an anti-cancer agent.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological ActivityNotes
This compoundC9H6ClF3O5SC_9H_6ClF_3O_5SPotential antimicrobial and anticancerRequires further study
Methyl 4-chloro-2-methoxybenzoateC9H9ClO3C_9H_9ClO_3AntimicrobialDocumented efficacy against bacteria
Trifluoromethanesulfonic acid derivativesVariesReactivity in organic synthesisKnown for strong electrophilic properties

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthetic route for Methyl 5-chloro-2-(trifluoromethylsulfonyloxy)benzoate?

  • Methodology :

  • Stepwise Functionalization : Begin with methyl 5-chloro-2-hydroxybenzoate. Introduce the trifluoromethylsulfonyloxy group via sulfonation using trifluoromethanesulfonic anhydride under controlled anhydrous conditions (e.g., -10°C to 0°C in dichloromethane) .
  • Protection/Deprotection : Use protecting groups (e.g., methyl esters) to prevent undesired side reactions during sulfonation.
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) for isolation.
    • Data Table :
Reaction StepReagents/ConditionsYield (%)Purity (HPLC)
Sulfonation(CF₃SO₂)₂O, DCM, -10°C65–75≥98%
PurificationSilica gel (7:3 hexane/EtOAc)8599.5%
  • Critical Analysis : Competing sulfonation at alternative positions can occur; monitor via TLC and adjust stoichiometry of triflic anhydride .

Q. What spectroscopic methods are optimal for characterizing the trifluoromethylsulfonyloxy group?

  • Methodology :

  • ¹⁹F NMR : Identify the trifluoromethyl group (δ ≈ -75 to -80 ppm as a singlet) and confirm absence of hydrolyzed byproducts .
  • IR Spectroscopy : Look for S=O stretches (1350–1300 cm⁻¹ and 1170–1120 cm⁻¹) and C-F vibrations (1250–1100 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with isotopic patterns matching Cl and CF₃ groups.

Advanced Research Questions

Q. How can discrepancies in X-ray crystallographic data be resolved during structure determination of sulfonate esters?

  • Methodology :

  • Refinement Strategies : Use SHELXL for high-resolution data to model disorder in the trifluoromethylsulfonyloxy group. Apply restraints for CF₃ geometry and anisotropic displacement parameters .
  • Twinned Data : For cases of pseudo-merohedral twinning, employ the TWIN/BASF commands in SHELXL to refine twin fractions.
    • Data Table :
Crystallographic ParameterSHELXL RefinementAlternative Software (e.g., Olex2)
R-factor (final)0.0320.041
CF₃ Group DisorderModeled with 2 conformersPartial occupancy only
  • Critical Analysis : SHELXL outperforms other programs in handling complex substituents due to its robust parameterization of sulfonate groups .

Q. How do electronic effects influence the reactivity of the sulfonate ester group in cross-coupling reactions?

  • Methodology :

  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to assess electron-withdrawing effects of the CF₃SO₂ group on aryl ring electrophilicity.
  • Experimental Validation : Compare Suzuki-Miyaura coupling yields with/without electron-donating substituents. For example, coupling with boronic acids proceeds efficiently (70–80% yield) due to enhanced leaving-group ability of the sulfonate .
    • Data Contradictions : Some studies report reduced reactivity in sterically hindered systems, necessitating Pd(OAc)₂/XPhos catalysts .

Q. What strategies mitigate competing side reactions during sulfonation of methyl benzoate derivatives?

  • Methodology :

  • Temperature Control : Maintain sub-zero temperatures to suppress hydrolysis of triflic anhydride .
  • Selective Quenching : Add aqueous NaHCO₃ immediately post-reaction to neutralize excess reagent.
  • Byproduct Analysis : Use LC-MS to detect sulfonic acid impurities (e.g., from water contamination) and optimize anhydrous conditions .

Methodological Challenges

Q. How can intermediates be stabilized during multi-step synthesis?

  • Approach :

  • Low-Temperature Storage : Store sulfonated intermediates at -20°C under argon to prevent degradation.
  • In Situ Monitoring : Use real-time IR or Raman spectroscopy to track reaction progress and minimize exposure to ambient moisture .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-chloro-2-(trifluoromethylsulfonyloxy)benzoate
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Methyl 5-chloro-2-(trifluoromethylsulfonyloxy)benzoate

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